Receptor Binding Profile of N-Methylserotonin vs. Serotonin Across 5-HT Subtypes
In a direct head-to-head comparison using primary screening data, N-methylserotonin exhibits a distinct receptor binding profile compared to serotonin [1]. While their affinities for the 5-HT1A receptor are similar (IC50 values of 2 nM and 1.9 nM, respectively), N-methylserotonin shows a marked >40-fold increase in affinity for the 5-HT7 receptor (IC50 = 0.02 nM vs 0.86 nM for serotonin). Conversely, its affinity for 5-HT3 is ~2.4-fold lower. These data demonstrate that the single N-methylation fundamentally alters the compound's selectivity profile, particularly enhancing its targeting of the 5-HT7 receptor.
43-fold higher affinity
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 5-HT1A: 2 nM; 5-HT7: 0.02 nM; 5-HT3: 1670 nM |
| Comparator Or Baseline | Serotonin: 5-HT1A: 1.9 nM; 5-HT7: 0.86 nM; 5-HT3: 700 nM |
| Quantified Difference | 5-HT7 affinity: 43-fold higher; 5-HT3 affinity: 2.4-fold lower |
| Conditions | Radioligand binding assays with human recombinant receptors expressed in HEK293 cells |
Why This Matters
For studies focused on 5-HT7 receptor signaling, N-methylserotonin offers a significantly more potent tool than serotonin, enabling experiments at lower, more physiologically relevant concentrations.
- [1] Nikolić, D., Goedecke, T., Chen, S. N., White, J., Dietz, B., Farnsworth, N. R., ... & van Breemen, R. B. (2014). Metabolism of Nω-methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes. Biomedical Chromatography, 28(12), 1647-1651. (Data from Table 2, primary screening). View Source
